

An In-depth Technical Guide to 2-Aminoethyl hydrogen sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoethyl hydrogen sulfate

Cat. No.: B043139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Aminoethyl hydrogen sulfate**, a compound of significant interest in biochemical and pharmaceutical research. This document details its chemical and physical properties, synthesis methodologies, and its role as a key inhibitor in neurotransmitter metabolism.

Core Chemical and Physical Properties

2-Aminoethyl hydrogen sulfate, also known as ethanolamine O-sulfate, is an organic compound with the chemical formula $C_2H_7NO_4S$.^{[1][2][3]} It is the sulfuric acid ester of ethanolamine.

Property	Value	Reference
Molecular Weight	141.15 g/mol	[1][2][3][4][5]
CAS Number	926-39-6	[1][2][3][4][5]
Melting Point	277 °C (decomposes)	[4]
Appearance	White to light beige crystalline powder	[4][6]
Solubility	Soluble in water	[5][7]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of **2-Aminoethyl hydrogen sulfate**.

Spectroscopic Data	Description
¹ H NMR	In D ₂ O, the proton spectrum shows triplets at 4.25 ppm (CH ₂ --O; J=6 Hz) and 3.32 ppm (CH ₂ -N; J=6 Hz).
IR Spectrum	The infrared spectrum conforms to the structure of 2-Aminoethyl hydrogen sulfate. [6]
Mass Spectrometry	Mass spectral data is available through the NIST Mass Spectrometry Data Center. [8]

Synthesis of 2-Aminoethyl hydrogen sulfate

The synthesis of **2-Aminoethyl hydrogen sulfate** can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of ethanolamine with sulfuric acid.

Experimental Protocol: Synthesis from Ethanolamine and Sulfuric Acid

This protocol is adapted from a documented procedure.[\[9\]](#)

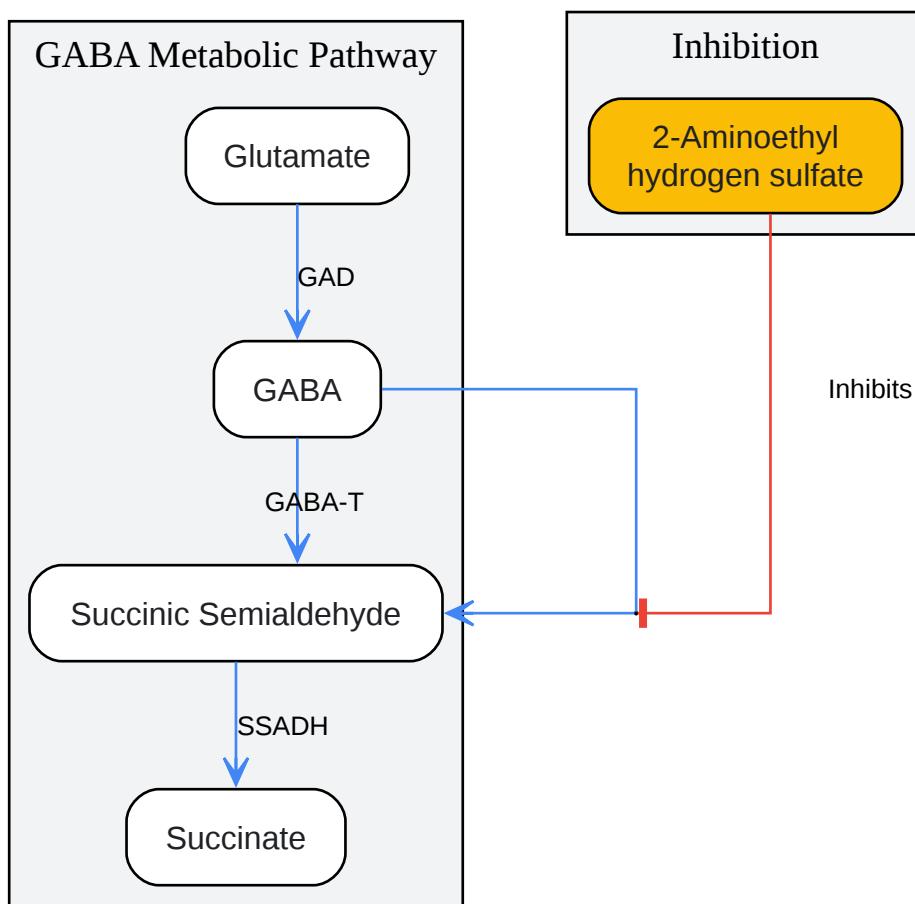
Materials:

- Ethanolamine
- Concentrated Sulfuric Acid (98%)
- Toluene
- Tetrabutylammonium bromide (TBAB)
- Ethanol

Procedure:

- To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.
- While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture, ensuring the temperature remains below 40°C. The addition should be completed over approximately 1 hour.
- After the addition is complete, continue stirring for an additional 30 minutes.
- Equip the flask with an oil-water separator and a reflux condenser.
- Heat the reaction mixture to 110°C and reflux for 1 hour, or until no more water separates in the oil-water separator.
- Cool the reaction mixture to below 30°C.
- Filter the precipitate and wash the filter cake with ethanol (volume ratio of filter cake to ethanol of 1:1).
- Dry the resulting white solid to obtain **2-Aminoethyl hydrogen sulfate** powder.

[Click to download full resolution via product page](#)


Synthesis workflow for **2-Aminoethyl hydrogen sulfate**.

Biological Activity: Inhibition of GABA Transaminase

2-Aminoethyl hydrogen sulfate is a well-characterized inhibitor of the enzyme γ -aminobutyric acid aminotransferase (GABA-T).^{[9][10]} GABA-T is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.^{[11][12]} By inhibiting GABA-T, **2-Aminoethyl hydrogen sulfate** leads to an increase in the concentration of GABA in the brain.^[9] It acts as a "suicide" or irreversible inhibitor, meaning it is processed by the enzyme to a reactive species that then covalently binds to and inactivates the enzyme.^[9]

GABA Metabolic Pathway and Inhibition

The following diagram illustrates the metabolic pathway of GABA and the point of inhibition by **2-Aminoethyl hydrogen sulfate**.

[Click to download full resolution via product page](#)

Inhibition of GABA Transaminase by **2-Aminoethyl hydrogen sulfate**.

Experimental Protocol: In Vitro GABA-Transaminase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of **2-aminoethyl hydrogen sulfate** on GABA-T.^{[3][9]}

Materials:

- Phosphate buffer (100 mM, pH 8.0)
- α -ketoglutarate solution (10 mM)
- GABA solution (100 mM)

- Partially purified GABA transaminase (GABA-T)
- **2-Aminoethyl hydrogen sulfate** solutions of varying concentrations
- NAD⁺ solution (20 mM)
- Succinic semialdehyde dehydrogenase (SSADH)
- Spectrophotometer

Procedure:

- Prepare reaction mixtures in a 96-well plate. Each well should contain phosphate buffer, α -ketoglutarate, and varying concentrations of the **2-Aminoethyl hydrogen sulfate** inhibitor.
- Add the GABA-T enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the GABA solution.
- After a 30-minute incubation at 37°C, add NAD⁺ and SSADH to each well. This will convert the product of the GABA-T reaction, succinic semialdehyde, to succinate, with the concomitant reduction of NAD⁺ to NADH.
- Measure the absorbance at 340 nm, which corresponds to the formation of NADH. The inhibitory activity can be determined by comparing the rate of NADH formation in the presence and absence of the inhibitor.

Applications in Research and Drug Development

The inhibitory action of **2-Aminoethyl hydrogen sulfate** on GABA-T makes it a valuable tool in neuroscience research for studying the role of the GABAergic system.^[10] Its ability to increase GABA levels has led to investigations into its potential diuretic and anticonvulsant properties.^[10] Furthermore, it serves as a versatile building block in the synthesis of other pharmaceutical and biologically active compounds, including taurine.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-AMINOETHYL HYDROGEN SULFATE(926-39-6) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]
- 5. CAS 926-39-6: 2-Aminoethyl hydrogen sulfate | CymitQuimica [cymitquimica.com]
- 6. 2-Aminoethyl hydrogen sulfate, 99% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinfo.com [nbinfo.com]
- 11. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Aminoethyl hydrogen sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043139#2-aminoethyl-hydrogen-sulfate-molecular-weight\]](https://www.benchchem.com/product/b043139#2-aminoethyl-hydrogen-sulfate-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com